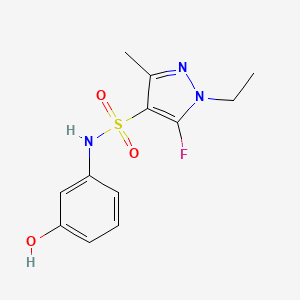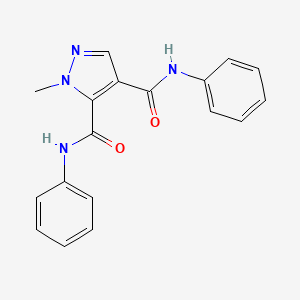![molecular formula C13H19N7OS B14924218 N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B14924218.png)
N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole rings. The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The resulting pyrazole derivatives are then subjected to further reactions to introduce the acetyl and hydrazinecarbothioamide groups. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole rings, while reduction could lead to hydrazine derivatives.
Scientific Research Applications
N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and hydrazinecarbothioamide analogs. Examples include:
- 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPIONIC ACID
- 1-(4-NITRO-PH)-ETHYLIDENE)HYDRAZIDE
Uniqueness
What sets N1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H19N7OS |
|---|---|
Molecular Weight |
321.40 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-3-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C13H19N7OS/c1-8-5-9(2)20(17-8)7-12(21)15-16-13(22)14-11-6-19(4)18-10(11)3/h5-6H,7H2,1-4H3,(H,15,21)(H2,14,16,22) |
InChI Key |
NQILNOFXXKCRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NNC(=S)NC2=CN(N=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B14924140.png)
![6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14924148.png)


![N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924170.png)
![N-ethyl-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924178.png)
![6-cyclopropyl-1-(2-fluorophenyl)-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924187.png)
![3-cyclopropyl-N-(2,4-dimethylphenyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924190.png)
![4-(4-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B14924194.png)
![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B14924197.png)




